4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide
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Overview
Description
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide is a synthetic organic compound that features a benzotriazinone and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide typically involves multi-step organic reactions
Preparation of Benzotriazinone Core: The benzotriazinone core can be synthesized via cyclization reactions involving appropriate precursors such as o-phenylenediamine and carboxylic acids under acidic conditions.
Introduction of Triazole Group: The triazole moiety can be introduced using azide-alkyne cycloaddition (click chemistry), where an alkyne-functionalized benzotriazinone reacts with an azide compound.
Formation of Butanamide Chain: The final step involves coupling the triazole-substituted benzotriazinone with a butanoyl chloride or butanoic acid derivative under amide formation conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity or properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can serve as a probe or inhibitor for studying enzyme functions and interactions. Its triazole and benzotriazinone moieties are known to interact with biological macromolecules.
Medicine
Medicinally, 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide is investigated for its potential as a therapeutic agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors involved in disease pathways.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide involves its interaction with specific molecular targets. The benzotriazinone and triazole groups can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: Lacks the triazole group, potentially altering its biological activity.
N-(4H-1,2,4-triazol-3-yl)butanamide: Lacks the benzotriazinone moiety, which may affect its binding properties and stability.
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-methylbutanamide: Contains a methyl group instead of the triazole, which could influence its reactivity and interactions.
Uniqueness
The combination of benzotriazinone and triazole groups in 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide makes it unique. This dual functionality allows for diverse interactions with biological targets and chemical reagents, enhancing its versatility in research and industrial applications.
Properties
Molecular Formula |
C13H13N7O2 |
---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C13H13N7O2/c21-11(16-13-14-8-15-18-13)6-3-7-20-12(22)9-4-1-2-5-10(9)17-19-20/h1-2,4-5,8H,3,6-7H2,(H2,14,15,16,18,21) |
InChI Key |
VHXLBSXWKMMZHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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